1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound featuring a pyridopyrimidine core This compound is notable for its diverse functional groups, including a difluoromethyl group, a pyrazolyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reactions, which can be carried out using reagents such as difluoromethyl halides or difluoromethyl sulfonates.
Attachment of the Pyrazolyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazolyl boronic acid or ester.
Incorporation of the Sulfanyl Group: This step may involve thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine core can be reduced under appropriate conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridopyrimidine derivatives.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazolyl and sulfanyl groups can modulate its activity and selectivity . The compound may act by inhibiting or activating specific pathways, depending on its target .
Comparison with Similar Compounds
Similar Compounds
1-(SEC-BUTYL)-5-(FLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
1-(SEC-BUTYL)-5-(CHLOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5OS/c1-4-8(2)23-14-12(15(24)21-16(23)25)10(13(17)18)5-11(20-14)9-6-19-22(3)7-9/h5-8,13H,4H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEMIHFFPYTRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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